
6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazolinone core, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone typically involves multiple steps, starting with the preparation of the benzoxazolinone core. This is followed by the introduction of the fluorophenyl group and the piperazine moiety. Common reagents used in these reactions include fluorobenzene, piperazine, and various acylating agents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 4-Fluoroisobutyrfentanyl
- N-Phenethyl-4-piperidone
Uniqueness
Compared to similar compounds, 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82211-65-2 |
|---|---|
Molekularformel |
C21H22FN3O3 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H22FN3O3/c1-14(20(26)15-3-8-18-19(13-15)28-21(27)23(18)2)24-9-11-25(12-10-24)17-6-4-16(22)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI-Schlüssel |
XURYNEOLLZZKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)O2)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


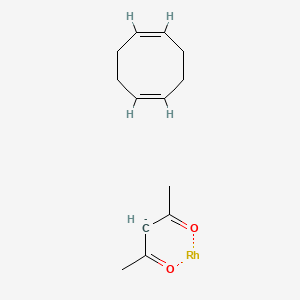
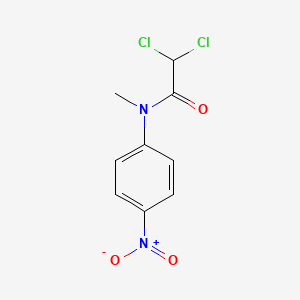
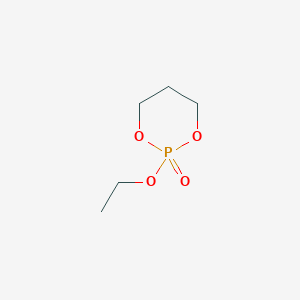
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
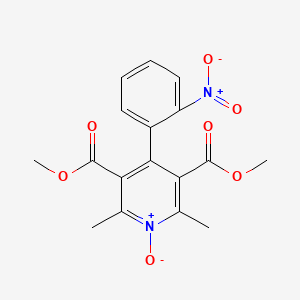
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)

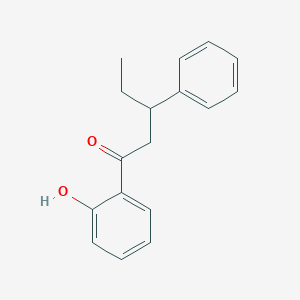

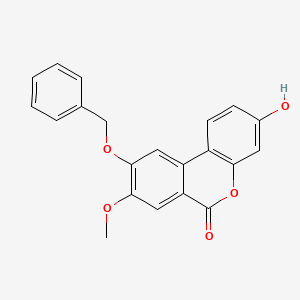

![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
